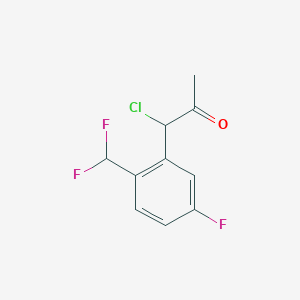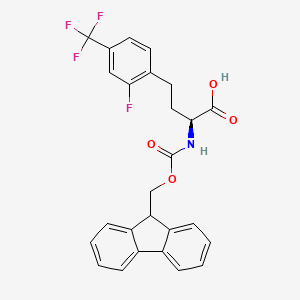
Fmoc-2-fluoro-4-(trifluoromethyl)-L-homophenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-2-fluoro-4-(trifluoromethyl)-L-homophenylalanine is a synthetic amino acid derivative. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a fluorine atom at the 2-position, and a trifluoromethyl group at the 4-position on the phenyl ring. This compound is used in peptide synthesis and various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-2-fluoro-4-(trifluoromethyl)-L-homophenylalanine typically involves multiple steps:
Starting Material: The synthesis begins with commercially available 2-fluoro-4-(trifluoromethyl)benzaldehyde.
Aldol Condensation: The benzaldehyde undergoes aldol condensation with a suitable amino acid derivative.
Fmoc Protection: The resulting product is then protected with the Fmoc group using Fmoc-Cl in the presence of a base such as diisopropylethylamine (DIPEA).
Purification: The final compound is purified using techniques like column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, and the use of automated synthesis equipment to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-2-fluoro-4-(trifluoromethyl)-L-homophenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorine or trifluoromethyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or thiol derivatives.
Applications De Recherche Scientifique
Fmoc-2-fluoro-4-(trifluoromethyl)-L-homophenylalanine is used in various scientific research applications:
Chemistry: It is used in the synthesis of peptides and proteins, serving as a building block in solid-phase peptide synthesis.
Biology: The compound is used in the study of enzyme-substrate interactions and protein folding.
Medicine: It is explored for its potential in drug development, particularly in designing enzyme inhibitors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which Fmoc-2-fluoro-4-(trifluoromethyl)-L-homophenylalanine exerts its effects involves its incorporation into peptides and proteins. The presence of the fluorine and trifluoromethyl groups can influence the compound’s electronic properties, affecting its interactions with biological targets. These modifications can enhance the stability, binding affinity, and specificity of the resulting peptides or proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Fmoc-2-fluoro-4-(trifluoromethyl)-D-phenylalanine
- Fmoc-2-fluoro-4-(trifluoromethyl)-L-phenylalanine
Uniqueness
Fmoc-2-fluoro-4-(trifluoromethyl)-L-homophenylalanine is unique due to the presence of the homophenylalanine moiety, which provides additional flexibility and potential for interactions compared to its phenylalanine counterparts. The trifluoromethyl group also imparts distinct electronic properties, making it valuable in specific research and industrial applications.
Propriétés
Formule moléculaire |
C26H21F4NO4 |
|---|---|
Poids moléculaire |
487.4 g/mol |
Nom IUPAC |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[2-fluoro-4-(trifluoromethyl)phenyl]butanoic acid |
InChI |
InChI=1S/C26H21F4NO4/c27-22-13-16(26(28,29)30)11-9-15(22)10-12-23(24(32)33)31-25(34)35-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-9,11,13,21,23H,10,12,14H2,(H,31,34)(H,32,33)/t23-/m0/s1 |
Clé InChI |
ASWNCLYGBORXLQ-QHCPKHFHSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=C(C=C(C=C4)C(F)(F)F)F)C(=O)O |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=C(C=C(C=C4)C(F)(F)F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


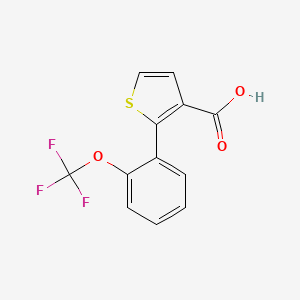
![N-(3-Amino-2,2-dimethylpropyl)-2-((1R,3R,3''R,5R,5'R,7R)-dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)acetamide](/img/structure/B14039099.png)
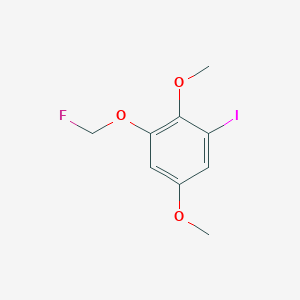
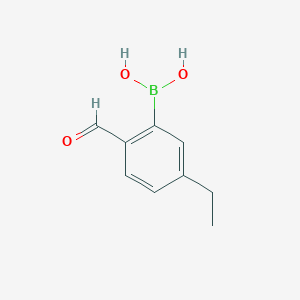
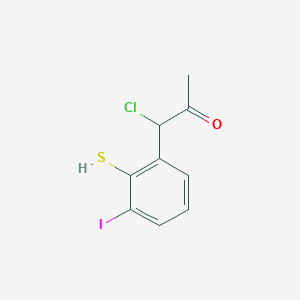
![(1S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14039115.png)
![4H-Thieno[3,4-c]pyrrole-4,6(5H)-dione, 5-(3,7-dimethyloctyl)-](/img/structure/B14039118.png)
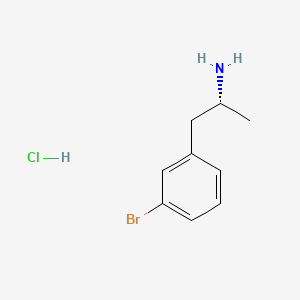
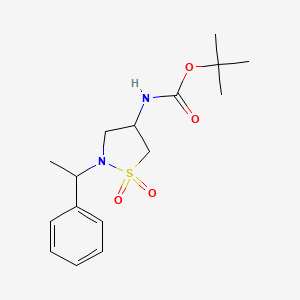
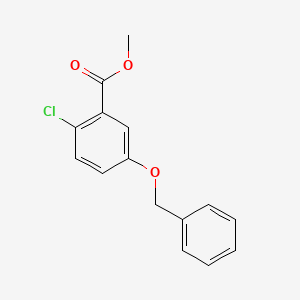


![(4-methoxyphenyl)methyl (7S)-3-methyl-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14039149.png)
